Dipentyl hydrogen phosphate

Description

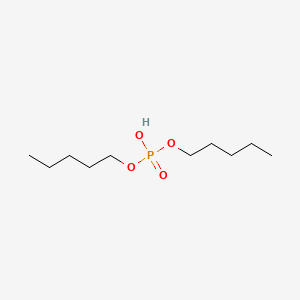

Structure

3D Structure

Properties

IUPAC Name |

dipentyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O4P/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h3-10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZUIWBZDGBLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOP(=O)(O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863111 | |

| Record name | Dipentyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, dipentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3138-42-9 | |

| Record name | Phosphoric acid, dipentyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3138-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, dipentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003138429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, dipentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipentyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Dipentyl Hydrogen Phosphate

Established Reaction Pathways for Dipentyl Hydrogen Phosphate (B84403) Synthesis

The synthesis of dialkyl hydrogen phosphates, including dipentyl hydrogen phosphate, is a fundamental process in organophosphorus chemistry. These methods primarily focus on the controlled formation of P-O-C bonds.

A prevalent and efficient method for synthesizing long-chain dialkyl phosphates like dipentyl hydrogen phosphate involves the reaction of phosphorus oxychloride (POCl₃) with the corresponding primary alcohol, in this case, pentanol (B124592). organic-chemistry.orgthieme-connect.de The reaction is typically conducted in the presence of a tertiary amine base, such as triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct generated during the reaction. organic-chemistry.org The process is generally carried out in an inert solvent like toluene. organic-chemistry.org

This two-step, one-pot synthesis first yields a dialkyl phosphorochloridate intermediate. thieme-connect.de Subsequent hydrolysis, often achieved by treatment with steam, selectively cleaves the P-Cl bond to afford the desired dialkyl hydrogen phosphate. organic-chemistry.orgthieme-connect.de This approach is advantageous as it produces the target compound in high yield and purity, effectively minimizing the formation of trialkyl phosphate impurities which can be difficult to separate. organic-chemistry.org While effective for primary alcohols like pentanol, this method shows significantly lower yields with secondary alcohols and is generally ineffective for tertiary alcohols. organic-chemistry.orgthieme-connect.de

Alternative, though less common for direct synthesis, are transesterification (alcoholysis) reactions. These involve reacting a different dialkyl phosphonate (B1237965) with pentanol, which can be performed under microwave-assisted, ionic liquid-catalyzed conditions. mtak.hu However, controlling the reaction to prevent complete transesterification or side reactions can be challenging. nih.gov

The primary precursors for the most direct synthesis route are phosphorus oxychloride and a primary alcohol (pentanol). The transformation involves the sequential displacement of chloride atoms on the phosphorus center by pentoxy groups, followed by a final hydrolysis step. The efficiency of this method has been demonstrated for a range of primary alcohols, yielding long-chain dialkyl phosphates in high yields. organic-chemistry.org

The use of triethylamine as a base is crucial for driving the reaction to completion by scavenging the HCl formed. The final hydrolysis step is a key transformation that converts the intermediate dialkyl phosphorochloridate into the final dipentyl hydrogen phosphate product. thieme-connect.de The efficiency of this general methodology is highlighted by the high yields achieved for various analogous primary alcohols, as detailed in the table below.

| Alkyl Group (R) | Starting Alcohol | Yield of Dialkyl Hydrogen Phosphate (%) | Reference |

|---|---|---|---|

| Hexyl | Hexan-1-ol | 89 | organic-chemistry.org |

| Octyl | Octan-1-ol | 93 | organic-chemistry.org |

| Decyl | Decan-1-ol | 92 | organic-chemistry.org |

| Dodecyl | Dodecan-1-ol | 92 | organic-chemistry.org |

Purification and Isolation Techniques for Academic Research Purity Standards

Achieving high purity is essential for academic research applications. For dipentyl hydrogen phosphate synthesized via the phosphorus oxychloride route, the initial workup involves filtering the reaction mixture to remove the triethylamine hydrochloride salt. organic-chemistry.org A standard purification sequence follows, which typically includes washing the organic solution with water and brine to remove any water-soluble impurities. orgsyn.org The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate, to remove residual water. orgsyn.org

Following the removal of the drying agent by filtration, the solvent is evaporated under reduced pressure, often using a rotary evaporator. orgsyn.org For many applications, the product obtained after this procedure is of sufficient purity and can be used directly without further purification. organic-chemistry.org

For achieving higher, academic research-grade purity, chromatographic techniques are employed. Gel permeation chromatography (GPC) has been successfully used to purify analogous compounds like diphenyl hydrogen phosphate. chemicalbook.com For analytical purposes and high-purity isolation of dialkyl phosphates, mixed-mode liquid chromatography (MMC) offers a powerful solution. nih.gov MMC columns, which incorporate both reversed-phase and ion-exchange functionalities, provide enhanced retention and separation for acidic compounds like dialkyl phosphates, which often perform poorly on standard reversed-phase columns. nih.gov

Strategies for Structural Modification and Analog Synthesis

The structure of the alkyl chains in dialkyl hydrogen phosphates significantly influences their physicochemical properties, which in turn affects their reactivity and applications. The length and branching of the alkyl group dictate factors such as solubility, aggregation behavior, and steric hindrance around the phosphate core.

In related phospholipid systems, it has been demonstrated that as the alkyl chain length increases, the mean particle size of lipid nanoparticles also increases, while the concentration of entrapped drugs decreases. nih.gov However, longer alkyl chains can contribute to greater stability of the nanoparticle formulations. nih.gov By analogy, for dipentyl hydrogen phosphate, the ten-carbon total in its alkyl chains imparts significant hydrophobic character, influencing its solubility in various organic solvents and water. This balance of a polar phosphate head and nonpolar alkyl tails is central to its behavior in solution and at interfaces.

The fundamental reactivity of the P-OH group can be sterically hindered by bulkier, more branched alkyl chains. While the straight pentyl chains in dipentyl hydrogen phosphate present moderate steric bulk, the synthesis of analogs with, for example, neopentyl groups would be expected to decrease the accessibility of the phosphate center for subsequent reactions.

Dipentyl hydrogen phosphate possesses a reactive acidic proton on the phosphate group, which serves as a handle for controlled derivatization to tailor its chemical properties for specific applications.

One primary strategy for derivatization is further esterification to produce unsymmetrical trialkyl phosphates. This can be achieved by reacting the dipentyl hydrogen phosphate with a different alcohol under appropriate coupling conditions. The synthesis of mixed unsymmetric phosphate triesters has been accomplished through a selective three-step substitution starting from tris(2,2,2-trifluoroethyl) phosphate, demonstrating the feasibility of controlled P-O bond formation. organic-chemistry.org

Another avenue for derivatization involves using the phosphate moiety as a coupling agent. Long-chain organophosphorus compounds, including phosphonic acids which are structurally related to dialkyl hydrogen phosphates, are used for the surface modification of inorganic particles. mdpi.comresearchgate.net This process, which can be performed via reactive milling, creates a covalent bond between the phosphate group and the particle surface, tailoring the surface properties (e.g., making it more hydrophobic) for improved dispersion in organic media. mdpi.comresearchgate.net This highlights how the phosphate group can be derivatized to create functional materials with specific, pre-determined properties.

Fundamental Chemical Interactions and Complexation Phenomena of Dipentyl Hydrogen Phosphate

Protonation Equilibria and Acidic Properties in Diverse Solvents

The acidic nature of dipentyl hydrogen phosphate (B84403) arises from the proton on its P-OH group. Like other dialkyl phosphoric acids, it can donate this proton, establishing an equilibrium in solution. The position of this equilibrium is highly dependent on the surrounding solvent environment.

The acidity of dipentyl hydrogen phosphate is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic form, pKa. The pKa value represents the pH at which the protonated (acid) and deprotonated (conjugate base) forms are present in equal concentrations. A lower pKa indicates a stronger acid.

Specific experimental pKa values for dipentyl hydrogen phosphate in various solvents are not readily found in scientific literature. However, the general behavior of dialkyl phosphoric acids shows a strong dependence on the solvent's properties, such as polarity, dielectric constant, and its ability to form hydrogen bonds. rsc.orgslideshare.net

Protic Solvents (e.g., Water, Alcohols): In protic solvents capable of hydrogen bonding, the solvent molecules can stabilize both the acid and its conjugate base. Water, with its high dielectric constant, effectively solvates the resulting anion, promoting dissociation and leading to a lower pKa value compared to nonpolar solvents.

Aprotic Polar Solvents (e.g., DMSO, Acetonitrile): These solvents have high dielectric constants which can stabilize ions, but they are less effective at solvating the anion through hydrogen bonding compared to protic solvents. The acidity of organophosphorus compounds in these solvents can vary significantly. For instance, the pKa values of various organophosphorus acids have been computationally predicted in DMSO. researchgate.netacs.org

Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): In nonpolar solvents, the charged species (the deprotonated anion and the proton) are poorly stabilized. This disfavors dissociation, resulting in a significantly higher pKa and meaning the acid exists predominantly in its neutral, protonated form.

The effect of the solvent on acidity is a critical factor in applications like solvent extraction, where the pH of the aqueous phase dictates the extent to which the acidic extractant will deprotonate and subsequently bind to metal ions. rsc.org

Table 1: Illustrative pKa Values for Structurally Similar Organophosphorus Acids in Water This table presents data for compounds structurally related to dipentyl hydrogen phosphate to illustrate typical acidity. Data for dipentyl hydrogen phosphate is not available.

| Compound Name | pKa in Water |

|---|---|

| Di-n-butylphosphinic acid | 3.29 |

| Phenyl ester of phenylphosphonic acid | 0.68 |

Data sourced from Krasovec, F., & Jan, J. (1964). srce.hr

In less polar organic solvents, dialkyl hydrogen phosphates like dipentyl hydrogen phosphate exhibit a strong tendency to self-associate, primarily through the formation of dimers. cetem.gov.brresearchgate.net This dimerization occurs via strong hydrogen bonds between the hydroxyl group of one molecule and the phosphoryl oxygen of another, creating a stable eight-membered ring structure. researchgate.net

The equilibrium between the monomer (HA) and the dimer ((HA)₂) can be described by a dimerization constant, Kdim:

2HA ⇌ (HA)₂ Kdim = [(HA)₂] / [HA]²

A high dimerization constant indicates that the dimer is the predominant species in solution. This phenomenon is particularly significant in nonpolar diluents used in solvent extraction, as the dimeric form is often the active species that complexes with metal ions. The stability of these dimers is a result of the cooperative nature of the dual hydrogen bonds. cetem.gov.br

While a specific Kdim value for dipentyl hydrogen phosphate is not documented in available literature, studies on similar compounds like di(2-ethylhexyl)phosphoric acid (D2EHPA) and di-n-butylphosphinic acid have established their strong inclination to dimerize in solvents such as chloroform (B151607) and Freon 113. srce.hrcetem.gov.brgrafiati.com The tendency to dimerize generally decreases with increasing solvent polarity and hydrogen-bonding capability, as solvent molecules begin to compete for the hydrogen-bonding sites on the monomer. cetem.gov.br

Table 2: Representative Dimerization Constants for Organophosphorus Acids This table provides data for analogous compounds to demonstrate the principle of dimerization. Data for dipentyl hydrogen phosphate is not available.

| Compound Name | Solvent | log(Kdim) |

|---|---|---|

| Di-n-butylphosphinic acid | Chloroform | 4.50 |

| Diphenylphosphinic acid | Chloroform | 3.22 |

Data sourced from Krasovec, F., & Jan, J. (1964). srce.hr

Coordination Chemistry with Metal Ions in Solution

The deprotonated form of dipentyl hydrogen phosphate, the dipentyl phosphate anion, is an excellent ligand for a wide range of metal ions. wikipedia.org The coordination typically involves the formation of a chelate ring where the metal ion binds to both the negatively charged oxygen from the deprotonated hydroxyl group and the neutral phosphoryl oxygen. This chelating effect results in the formation of stable metal complexes. mdpi.com This process is the basis for the widespread use of dialkyl phosphoric acids in hydrometallurgy for the selective extraction and separation of metals.

Stoichiometry refers to the ratio in which the metal ion and the ligand combine to form a complex. For a metal ion Mⁿ⁺ and the dimeric form of a dialkyl hydrogen phosphate ((HA)₂), the extraction reaction is often represented as:

Mⁿ⁺(aq) + n(HA)₂(org) ⇌ M(A)ₙ(HA)ₙ(org) + nH⁺(aq)

In this common mechanism, the stoichiometry of the extracted complex is often found to be of the type M(A)ₙ(HA)ₙ, where 'A' is the deprotonated ligand. The exact stoichiometry depends on several factors, including the nature of the metal ion (its charge and coordination preferences), the pH of the aqueous phase, and the concentration of the extractant in the organic phase. mdpi.comresearchgate.net

Experimental determination of the stoichiometry for complexes specifically with dipentyl hydrogen phosphate is not available in the surveyed literature. However, extensive studies on analogous systems (e.g., with D2EHPA) have shown that trivalent lanthanides often form complexes with a 1:3 metal-to-ligand ratio, while many divalent metals form 1:2 complexes. researchgate.netmdpi.com Methods like Job plots, molar ratio analysis, and slope analysis of extraction data are typically used to determine these stoichiometric ratios. researchgate.net

The formation of metal-ligand complexes is governed by thermodynamic principles. The key parameters are:

Gibbs Free Energy (ΔG): Indicates the spontaneity of the complexation reaction. A negative ΔG signifies a spontaneous process. It is related to the equilibrium constant (Kex) of the reaction by the equation ΔG = -RTln(Kex). mdpi.com

Enthalpy (ΔH): Represents the heat change during the reaction. A negative ΔH (exothermic) indicates that the bonds formed in the complex are stronger than the bonds broken (solvation shells, ligand dimers). A positive ΔH (endothermic) suggests that the process is driven by an increase in entropy. researchgate.net

Entropy (ΔS): Measures the change in disorder of the system. Complexation often leads to the release of ordered solvent molecules from the metal ion's hydration sphere, resulting in a positive ΔS, which favors the reaction. nih.gov

Table 3: Illustrative Thermodynamic Parameters for Metal Extraction by Organophosphorus Compounds This table presents example data for the extraction of Zinc(II) by Cyanex®272 to illustrate typical thermodynamic values. Data for dipentyl hydrogen phosphate is not available.

| Parameter | Value | Interpretation |

|---|---|---|

| ΔG° | -5.48 kJ/mol | Spontaneous process |

| ΔH° | 26.81 kJ/mol | Endothermic (unfavorable) |

| ΔS° | 107.63 J/(mol·K) | Increase in disorder (favorable) |

Data sourced from Ezzouem, F., et al. (2021). researchgate.net

The kinetics of complexation describe the rate at which a metal ion is extracted from an aqueous phase into an organic phase containing the ligand, as well as the rate of the reverse process (stripping or decomplexation). These rates are crucial for the industrial design and efficiency of separation processes.

The mechanism and rate of complex formation can be influenced by:

The rate of deprotonation of the ligand.

The rate of water exchange from the inner hydration sphere of the metal ion. nih.gov

Mass transfer of species between the aqueous and organic phases.

Formation of intermediate species. nih.gov

Detailed kinetic studies for the dipentyl hydrogen phosphate system are absent from the available scientific record. Research on related systems indicates that for many transition metals, the rate-determining step is often the loss of a water molecule from the metal's primary coordination sphere. nih.gov The decomplexation, or stripping, is typically achieved by contacting the organic phase with a highly acidic aqueous solution, which protonates the ligand and breaks the metal-ligand bond, driving the metal ion back into the aqueous phase.

Table of Mentioned Compounds

| Compound Name |

|---|

| Dipentyl hydrogen phosphate |

| Di-n-butylphosphinic acid |

| Phenyl ester of phenylphosphonic acid |

| Diphenylphosphinic acid |

| Di(2-ethylhexyl)phosphoric acid (D2EHPA) |

| Water |

| Toluene |

| Hexane |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Acetonitrile (B52724) |

| Chloroform |

| Freon 113 |

Elucidation of Coordination Modes and Ligand Binding Sites (e.g., phosphoryl oxygen basicity)

The coordination chemistry of dipentyl hydrogen phosphate, like other dialkyl phosphoric acids, is fundamentally governed by the electronic and steric properties of the phosphate group. The primary binding site for metal ions and other electrophilic species is the phosphoryl oxygen atom of the P=O group. This oxygen acts as a potent Lewis base, donating electron density to a coordination partner. The molecule can engage in different coordination modes, primarily acting as a monodentate ligand through the phosphoryl oxygen or as a bridging ligand, forming dimers or larger aggregates.

A central concept in understanding the extractive capability and binding affinity of organophosphorus compounds is the basicity of the phosphoryl oxygen. It was conventionally believed that increasing the length of the alkyl chains, such as the pentyl groups in dipentyl hydrogen phosphate, would enhance the electron-donating inductive effect, thereby increasing the basicity of the phosphoryl oxygen and leading to stronger complexation. researchgate.net However, recent computational studies using Density Functional Theory (DFT) have challenged this simple correlation. researchgate.netresearchgate.net

These studies reveal that the electronic charge at the phosphoryl oxygen remains nearly identical across various alkyl chain lengths. researchgate.net Instead of basicity, other factors play a more significant role in determining complex stability and extraction efficiency. These factors include:

Steric Repulsion: Longer alkyl chains can introduce significant steric hindrance, which can lead to destabilizing repulsive forces upon complexation with a metal center. researchgate.net

Dispersion Interactions: Conversely, longer and more polarizable alkyl chains enhance stabilizing dispersion forces (van der Waals interactions) with the coordinated species. researchgate.net

Negative Hyperconjugation: An interaction between the filled π orbital of the P=O bond and the antibonding σ* orbitals of the P-O-C (alkoxy) bonds can reduce the electron density of the phosphoryl group. This effect, however, is found to be similar across ligands with different alkyl chain lengths. researchgate.netresearchgate.net

Interactions with Non-Metallic Species (e.g., organic molecules, other extractants)

Beyond its well-established interactions with metal ions, dipentyl hydrogen phosphate engages in significant non-covalent interactions with a variety of non-metallic species, including other extractant molecules and organic receptors. These interactions are primarily driven by hydrogen bonding and lead to complex behaviors such as synergism, antagonism, and the formation of ordered supramolecular structures.

When dipentyl hydrogen phosphate is used in combination with other extractants, the resulting separation efficiency is not always a simple average of their individual performances. The mixture can exhibit either synergistic or antagonistic effects.

The table below illustrates the synergistic effect observed in the extraction of Vanadium (V) using a mixture of two acidic organophosphorus extractants, D2EHPA and PC88A, which are structurally similar to dipentyl hydrogen phosphate.

| Extractant System (20% v/v) | Synergistic Coefficient (R) | Extraction Efficiency (%) |

|---|---|---|

| D2EHPA (Di-(2-ethylhexyl) phosphoric acid) | - | ~85% |

| PC88A (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester) | - | ~70% |

| D2EHPA:PC88A (14:6 ratio) | 1.52 | >95% |

Data derived from studies on analogous organophosphorus extractants. researchgate.net

Antagonism , conversely, is the phenomenon where the extraction efficiency of the mixture is lower than that of the individual components. This effect can arise from strong intermolecular interactions, such as hydrogen bonding, between the extractant molecules themselves. researchgate.net For instance, the formation of strong hydrogen-bonded dimers or aggregates between dipentyl hydrogen phosphate and another extractant can reduce the effective concentration of the "free" extractant available to complex with the target species. nih.govacs.org This self-association effectively hinders the extraction process. acs.org

The phosphate headgroup of dipentyl hydrogen phosphate is a powerful motif for directing the formation of non-covalent structures through hydrogen bonding. The P=O group is a strong hydrogen bond acceptor, while the P-O-H group is a strong hydrogen bond donor. This dual functionality allows dipentyl hydrogen phosphate to participate in intricate hydrogen-bonding networks, leading to self-assembly or the formation of complexes with complementary molecular receptors. ethernet.edu.etresearchgate.netresearchgate.net

These interactions are central to the field of supramolecular chemistry, where molecules are designed to recognize and bind to one another to form larger, functional assemblies. nih.gov The dihydrogen phosphate anion (H₂PO₄⁻), the deprotonated form of the parent acid, is a particularly effective building block for creating hydrogen-bonded chains and networks. researchgate.net Artificial receptors containing multiple hydrogen bond donors (like amide N-H groups) and acceptors (like pyridyl nitrogens) can be designed to selectively bind phosphate moieties with high affinity. nih.govelsevierpure.com

The binding of a phosphate guest to a molecular receptor often involves multiple, cooperative hydrogen bonds that create a stable, structured complex. capes.gov.brnih.gov The strength and directionality of these hydrogen bonds are critical for achieving selective recognition over other anions. elsevierpure.com This capacity for self-assembly and guest-host complexation is a key feature of the molecular behavior of dipentyl hydrogen phosphate beyond its role in coordination chemistry. researchgate.net

Applications of Dipentyl Hydrogen Phosphate in Advanced Separation Sciences

Solvent Extraction of Metal Ions

Solvent extraction, or liquid-liquid extraction, is a primary application for dialkyl hydrogen phosphates. wikipedia.orgnih.gov This technique separates metal complexes based on their differential solubility between an aqueous solution and an organic solvent containing the extractant. wikipedia.org The process is crucial for the purification of high-purity metals, including rare earth elements, actinides, and transition metals. wikipedia.orgnih.gov

The extraction of metals by dipentyl hydrogen phosphate (B84403) (represented as HR, often existing as a dimer (HR)₂ in non-polar organic diluents) primarily occurs through a cation exchange mechanism. nih.gov The proton of the acidic phosphate group is exchanged for a metal cation.

Rare Earth Elements (REEs): The extraction of trivalent lanthanides (Ln³⁺) from acidic solutions can be represented by the following equilibrium: Ln³⁺ (aq) + 3(HR)₂ (org) ⇌ Ln(R₃)(HR)₃ (org) + 3H⁺ (aq) In this mechanism, three dimerized extractant molecules are involved in the extraction of one lanthanide ion. The stoichiometry of the extracted complexes can be determined through slope analysis, where plotting the logarithm of the distribution ratio (D) against the logarithm of the extractant concentration yields a slope corresponding to the number of extractant molecules in the complex. mdpi.com For lanthanides, this slope is typically close to 3. mdpi.com The extraction efficiency within the rare earth series generally increases with atomic number (i.e., with decreasing ionic radius). researchgate.net

Actinides: For hexavalent actinides like the uranyl ion (UO₂²⁺), the extraction mechanism is similar. The "Dapex procedure" describes the extraction of uranium using D2EHPA, where a complex is formed from two equivalents of the extractant's conjugate base and one uranyl ion. atamanchemicals.com The general equation is: UO₂²⁺ (aq) + 2(HR)₂ (org) ⇌ UO₂(HR₂)₂ (org) + 2H⁺ (aq) For trivalent actinides such as Americium (Am³⁺), the extraction behavior is similar to that of trivalent lanthanides. However, achieving separation between actinides and lanthanides is a significant challenge in nuclear fuel reprocessing due to their similar ionic radii and chemical properties. chalmers.seacs.org The ALSEP (Actinide Lanthanide Separation) process, for instance, uses a mixture of an acidic extractant like HEH[EHP] (a D2EHPA analog) and a neutral extractant to achieve this separation. acs.org

Transition Metals: The extraction of divalent transition metals (M²⁺) such as cobalt and nickel also proceeds via cation exchange. For example, Cyanex 272, a similar organophosphorus extractant, is used commercially to separate cobalt from nickel. scielo.org.za The extraction can be described as: M²⁺ (aq) + 2(HR)₂ (org) ⇌ M(HR₂)₂ (org) + 2H⁺ (aq) The selectivity for different transition metals is highly dependent on the pH of the aqueous phase and the specific extractant used. mdpi.com

Table 1: Extraction Stoichiometry for Various Metal Ions

| Metal Class | Example Ion | Typical Extraction Stoichiometry (Metal:Extractant Dimer) |

| Rare Earth Elements | Ln³⁺ | 1:3 |

| Actinides (Hexavalent) | UO₂²⁺ | 1:2 |

| Actinides (Trivalent) | Am³⁺ | 1:3 |

| Transition Metals (Divalent) | Co²⁺, Ni²⁺ | 1:2 |

Selectivity is a critical measure in solvent extraction, quantifying the ability of an extractant to separate two different metal ions. It is expressed by the separation factor (α), which is the ratio of the distribution ratios (D) of the two metals (M₁ and M₂). wikipedia.org α (M₁/M₂) = D(M₁) / D(M₂)

A separation factor significantly greater than 1 indicates that the system can effectively separate M₁ from M₂. wikipedia.org For adjacent rare earth elements, separation factors are often low due to their similar chemical properties, making their separation challenging. researchgate.net

Optimization of the separation factor can be achieved by manipulating several variables:

Aqueous Phase pH: Fine-tuning the pH is a primary method for controlling selectivity, as the extraction of different metals exhibits different pH dependencies. researchgate.net

Extractant Concentration: Adjusting the concentration of dipentyl hydrogen phosphate in the organic phase can influence the relative extraction of different metals.

Choice of Diluent and Modifier: The organic phase composition affects the solvation of the extracted complex and thus the separation efficiency. mdpi.com

Temperature: Temperature can influence the extraction equilibrium and, consequently, the separation factor.

For example, in the separation of gadolinium, terbium, and europium using D2EHPA, the separation factors are highly pH-dependent, with optimal separation achieved at a specific pH value. researchgate.net Computer modeling and the use of the Kremser equation can help in designing multistage countercurrent extraction processes to achieve high-purity separation even with low single-stage separation factors. researchgate.net

Table 2: Example Separation Factors (SF)

| Metal Pair | Extractant System | Reported Separation Factor (α) | Reference |

| Silver/Nickel | Generic System | 10 | wikipedia.org |

| Gadolinium/Terbium | D2EHPA in n-hexane at pH 4 | 5.63 | researchgate.net |

| Gadolinium/Europium | D2EHPA in n-hexane at pH 4 | 1.83 | researchgate.net |

The efficiency of metal extraction is highly sensitive to the conditions of the aqueous phase.

pH: The pH of the aqueous solution is arguably the most critical parameter for cation-exchange extractants like dipentyl hydrogen phosphate. mdpi.compsu.edu The extraction efficiency increases with increasing pH because the equilibrium shifts to the right, favoring the release of H⁺ ions. researchgate.net However, if the pH is too high, metal ions may precipitate as hydroxides, preventing extraction. researchgate.net Most organophosphorus acids function optimally in acidic pH ranges (e.g., pH 2-4). mdpi.com The specific pH for maximum extraction varies depending on the metal ion. scielo.org.zapsu.edu

Ionic Strength: The ionic strength of the aqueous phase, determined by the concentration of background electrolytes, can also affect extraction. An increase in ionic strength can either enhance or decrease extraction efficiency depending on the system. mdpi.comnih.gov For the extraction of Thorium(IV) with didodecylphosphoric acid, the process was studied at high ionic strengths (up to 7.0 M) using nitrate (B79036) media. researchgate.net In some cases, high ionic strength can lead to a salting-out effect, driving the metal complex into the organic phase. Conversely, increased ionic strength can also lead to more structured water, potentially hindering the transfer of the metal complex. scispace.comconicet.gov.ar

Counter-ions: The type and concentration of counter-ions (anions) in the aqueous phase can influence the extraction process. While the primary mechanism is cation exchange, some anions can form complexes with the metal ions, affecting their availability for extraction. In some systems, particularly with neutral or basic extractants, anions can be co-extracted into the organic phase to maintain charge neutrality, a mechanism known as solvation. nih.gov

The organic phase is not merely a passive carrier for the extractant; its components significantly influence the extraction process.

Organic Diluents: The diluent is the bulk organic solvent (e.g., kerosene, hexane, toluene) in which the extractant is dissolved. mdpi.com The choice of diluent affects the solubility of the extractant and the extracted metal complex, which in turn impacts extraction efficiency and phase separation. Aliphatic diluents are common, but aromatic diluents can sometimes offer different performance characteristics due to interactions with the extractant molecules. mdpi.comfrontiersin.org

Third Phase Formation: A major operational problem in solvent extraction is the formation of a "third phase"—a dense, metal- and extractant-rich organic layer that separates from the primary organic and aqueous phases. aip.org This phenomenon limits the loading capacity of the organic phase and complicates industrial operations. aip.orgrsc.org Third phase formation is more common with aliphatic diluents than aromatic ones and is promoted by high concentrations of extracted metal and extractant. frontiersin.org

Modifiers: To prevent third phase formation and improve phase disengagement, modifiers are often added to the organic phase. mdpi.com A common modifier is tri-n-butyl phosphate (TBP). mdpi.comrsc.org Modifiers can increase the solubility of the metal-extractant complex in the diluent, thereby suppressing the formation of a third phase. mdpi.comrsc.org However, the choice of modifier is crucial; for instance, adding 1-decanol (B1670082) can sometimes lower the limiting organic concentration and increase the likelihood of third-phase formation. mdpi.com

Stripping and Regeneration Methodologies for Metal Recovery and Extractant Recycling

After the metal ions are extracted into the organic phase, they must be recovered in a concentrated aqueous solution. This process is called stripping, which is the reverse of extraction. wikipedia.org For cation-exchange systems, stripping is typically achieved by contacting the loaded organic phase with a solution of a strong acid, such as hydrochloric or sulfuric acid. mdpi.com The high concentration of H⁺ ions shifts the extraction equilibrium back to the left, releasing the metal ions into the new aqueous phase and regenerating the extractant in its acidic form (HR).

M(HR₂)₂ (org) + 2H⁺ (aq) ⇌ 2(HR)₂ (org) + M²⁺ (aq)

The regenerated organic phase can then be recycled for further extraction cycles. mdpi.com In some cases, complexing agents that form strong, water-soluble complexes with the metal ion, such as sodium citrate (B86180), can also be used as stripping agents. mdpi.com For instance, a 1 mol/L solution of sodium citrate has been shown to strip over 95% of ytterbium from a loaded organic phase. mdpi.com

Membrane-Based Separation Processes Utilizing Dipentyl Hydrogen Phosphate

Beyond conventional liquid-liquid extraction, dipentyl hydrogen phosphate and its analogs are used as carriers in membrane-based separation techniques. These processes, such as supported liquid membrane (SLM) and hollow fiber renewal liquid membranes (HFRLM), combine extraction and stripping in a single stage.

In a typical HFRLM setup, a porous hollow fiber membrane separates the aqueous feed solution from the aqueous stripping solution. The organic phase, containing the extractant, flows through the membrane pores. Metal ions are transported from the feed, across the organic liquid membrane via the carrier (dipentyl hydrogen phosphate), and into the stripping solution.

A significant challenge in these systems is the instability of the liquid membrane, often caused by third-phase formation at the membrane-aqueous phase interface, which can lead to membrane fouling and reduced efficiency. mdpi.com Research has shown that parameters such as the concentration of rare earth elements and the pH of the feed phase are critical, with higher concentrations and pH values increasing the risk of third-phase formation. mdpi.com The use of modifiers like TBP in the organic phase can help mitigate this issue and improve the stability and performance of the membrane separation process. mdpi.com

An article on the "" cannot be generated as requested.

Extensive searches for "Dipentyl hydrogen phosphate" and its synonym "diamyl hydrogen phosphate" within the specified contexts of "Supported Liquid Membranes," "Emulsion Liquid Membranes," and "Mechanistic Studies of Transport Across Liquid-Liquid Interfaces" did not yield any specific research findings or data tables.

The available scientific literature focuses on more commonly studied organophosphorus compounds, such as Di(2-ethylhexyl) phosphoric acid (D2EHPA) and Tributyl phosphate (TBP). However, per the instructions to focus solely on Dipentyl hydrogen phosphate, this information cannot be used.

Consequently, due to the lack of detailed, compound-specific scientific data, it is not possible to construct a thorough and accurate article that adheres to the provided outline and content requirements.

Analytical and Characterization Methodologies for Dipentyl Hydrogen Phosphate Research

Spectroscopic Investigations of Dipentyl Hydrogen Phosphate (B84403) and Its Complexes

Spectroscopic methods are fundamental to elucidating the molecular structure, bonding, and electronic properties of dipentyl hydrogen phosphate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provide complementary information essential for its comprehensive analysis. thieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution Dynamics

NMR spectroscopy is a powerful non-destructive technique for determining molecular structure and observing dynamic processes in solution. For organophosphorus compounds, both ³¹P and ¹H NMR are particularly informative. tandfonline.com

³¹P NMR Spectroscopy: This technique directly probes the phosphorus nucleus, offering insights into its chemical environment, oxidation state, and bonding. thieme-connect.de For dialkyl hydrogen phosphates like dipentyl hydrogen phosphate, the ³¹P nucleus is expected to produce a single resonance in a characteristic chemical shift range. The precise shift is sensitive to factors such as solvent, pH, and hydrogen bonding. In proton-coupled spectra, the signal would be split by the acidic proton on the phosphate group and by protons on the adjacent carbons of the pentyl chains. However, spectra are most commonly acquired with proton decoupling, resulting in a single sharp peak. nih.gov

¹H NMR Spectroscopy: While ³¹P NMR targets the phosphorus core, ¹H NMR provides detailed information about the organic (pentyl) portions of the molecule and their interaction with the phosphate group. The spectrum of dipentyl hydrogen phosphate is expected to show distinct signals for the protons along the pentyl chain. The protons on the carbon atom directly bonded to the phosphate oxygen (α-protons) are the most deshielded and appear furthest downfield. These α-proton signals are characteristically split by the ³¹P nucleus through three-bond coupling (³J(H,P)). This coupling provides definitive evidence of the ester linkage. Interactions, such as the formation of hydrogen-bonded complexes, can be studied by observing changes in the chemical shift of the acidic P-OH proton.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ³¹P | Dialkyl Hydrogen Phosphate | +1 to +3 | Singlet (decoupled) | Referenced against H₃PO₄. Shift is sensitive to solvent and concentration. |

| ¹H | -O-CH₂ -CH₂-CH₂-CH₂-CH₃ | ~3.8 - 4.1 | Triplet of doublets (td) or multiplet | Downfield shift due to electronegative oxygen. Coupled to adjacent CH₂ and ³¹P nucleus. |

| ¹H | -O-CH₂-CH₂ -CH₂-CH₂-CH₃ | ~1.6 - 1.8 | Multiplet | |

| ¹H | -CH₂-CH₂ -CH₂ -CH₃ | ~1.3 - 1.5 | Multiplet | Overlapping signals for the central methylene (B1212753) groups. |

| ¹H | -CH₂-CH₂-CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | Terminal methyl group. |

| ¹H | P-OH | Variable (broad) | Singlet (broad) | Chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen exchange. |

Note: This table is based on established principles of NMR spectroscopy and data from analogous dialkyl phosphate compounds. Actual values may vary based on experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and characterizing bonding. For centrosymmetric molecules, IR and Raman spectroscopy are complementary, as some vibrational modes may be active in one technique but not the other. dtic.mil

For dipentyl hydrogen phosphate, key vibrational modes include the stretching of the phosphoryl (P=O), phosphate-ester (P-O-C), and hydroxyl (O-H) groups. The P=O stretching vibration typically gives rise to a strong, characteristic absorption band in the IR spectrum. The P-O-C linkages produce stretching bands in the fingerprint region. The acidic O-H group is identifiable by a very broad absorption band at higher wavenumbers, which is characteristic of hydrogen-bonded hydroxyl groups.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch | P-OH | 3200 - 2500 | Strong, Broad | Weak |

| C-H Stretch | -CH₂, -CH₃ | 2960 - 2850 | Strong | Strong |

| P=O Stretch | R₂P=O | 1250 - 1180 | Strong | Medium |

| P-O-C Stretch | P-O-C | 1050 - 990 | Strong | Medium-Strong |

| C-O Stretch | P-O-C | 1150 - 1050 | Medium | Medium |

Note: This table presents expected vibrational frequencies for a generic dialkyl hydrogen phosphate based on established correlation charts. Specific peak positions and intensities can vary.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis of Species and Complexes

Mass spectrometry is an essential tool for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. For dipentyl hydrogen phosphate (exact mass: 238.13339621 Da), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.govscholaris.ca

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is isolated and fragmented. The fragmentation of dialkyl phosphates is predictable. Common fragmentation pathways include the loss of one or both alkyl chains. A characteristic pathway involves the loss of an alkene (pentene, C₅H₁₀) via a McLafferty-type rearrangement, resulting in a protonated monoalkyl phosphate fragment. Subsequent losses can lead to the formation of a protonated phosphoric acid ion. The presence of dipentyl hydrogen phosphate has been tentatively identified in environmental samples through such HRMS-based screening strategies. gnest.org

| Precursor Ion (m/z) | Proposed Fragment Ion | Formula of Fragment | m/z of Fragment | Proposed Loss |

| [M+H]⁺ = 239.14 | Monopentyl hydrogen phosphate ion | [C₅H₁₄O₄P]⁺ | 169.06 | Loss of Pentene (C₅H₁₀) |

| [M+H]⁺ = 239.14 | Protonated Phosphoric Acid | [H₄O₄P]⁺ | 98.98 | Loss of two Pentene molecules (2 x C₅H₁₀) |

| [M-H]⁻ = 237.13 | Deprotonated Monopentyl Phosphate | [C₅H₁₂O₄P]⁻ | 167.04 | Loss of Pentene (C₅H₁₀) |

Note: This table outlines predicted fragmentation pathways based on the known behavior of organophosphate esters. Observed fragments and their relative abundances depend on the ionization technique and collision energy used.

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is indispensable for isolating dipentyl hydrogen phosphate from complex sample matrices and for its quantification. Both gas and liquid chromatography are employed, with the choice depending on the sample matrix, analyte concentration, and the need for derivatization.

Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. Due to the low volatility and polar, acidic nature of dipentyl hydrogen phosphate, direct analysis by GC can be challenging. Therefore, derivatization is often required to convert the analyte into a more volatile and less polar form, for example, by esterification of the acidic proton. When coupled with a phosphorus-specific detector like a Flame Photometric Detector (FPD) or a mass spectrometer (GC-MS), GC offers high selectivity and sensitivity. google.com Method development involves optimizing the temperature program, carrier gas flow rate, and choice of a suitable capillary column, often a mid-polarity column like a DB-5 or HP-5. researchgate.net

Liquid Chromatography (LC): LC, particularly High-Performance Liquid Chromatography (HPLC), is the predominant technique for the analysis of non-volatile or thermally labile compounds like dialkyl phosphates. thieme-connect.de Reversed-phase (RP) HPLC is a common approach, where a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. To achieve good peak shape and retention for the acidic analyte, the mobile phase, typically a mixture of water and acetonitrile (B52724) or methanol, is often acidified with phosphoric or formic acid. acs.org For complex matrices, ion-pair reversed-phase chromatography can be used, where a reagent is added to the mobile phase to form a neutral ion pair with the analyte, enhancing retention. nih.gov Coupling LC with tandem mass spectrometry (LC-MS/MS) provides the highest degree of sensitivity and selectivity for quantification at trace levels.

| Parameter | Gas Chromatography (GC) Example | Liquid Chromatography (LC) Example |

| Technique | GC-FPD or GC-MS | Reversed-Phase HPLC-UV or HPLC-MS/MS |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase/Carrier Gas | Helium or Hydrogen | Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) |

| Injection | Split/Splitless, 250 °C | 10 µL injection volume |

| Temperature Program | e.g., 70 °C hold 2 min, ramp to 300 °C at 10 °C/min | Column oven at 40 °C |

| Detector | Flame Photometric Detector (P-mode) or Mass Spectrometer | Diode Array Detector (DAD) or Tandem Mass Spectrometer (ESI⁻) |

| Derivatization | Often required (e.g., methylation, silylation) | Not typically required |

Note: This table provides representative starting parameters for method development. Optimal conditions must be determined experimentally for each specific application.

Coupled Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis and Speciation

The determination of dipentyl hydrogen phosphate, often in complex environmental and biological matrices, necessitates highly sensitive and selective analytical methods. Coupled or hyphenated techniques, which link a separation method with a detection method, are the cornerstone of modern trace analysis for organophosphate esters (OPEs). mdpi.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prominent and powerful tools used for this purpose. mdpi.comfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of semi-volatile OPEs. frontiersin.org In this method, the sample is first vaporized and separated based on boiling point and polarity in a capillary column before being fragmented and detected by a mass spectrometer. The mass spectrometer provides detailed structural information, allowing for confident identification and quantification. For many OPEs, including dialkyl phosphates, derivatization is often required to increase their volatility and thermal stability for GC analysis. mdpi.com

Research has demonstrated the effectiveness of GC-MS for analyzing a range of OPEs in various samples. For instance, a method developed for determining 13 OPEs in house dust utilized GC coupled with positive chemical ionization-tandem mass spectrometry (GC/PCI-MS/MS), achieving low method detection limits (MDLs). researchgate.net While GC-MS is advantageous for detecting a broad spectrum of semi-polar and non-polar OPEs, it can be sensitive to lipid residues in biological samples, often necessitating extensive and labor-intensive cleanup procedures. frontiersin.orgcalstate.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a superior and increasingly important tool for OPE analysis, particularly for more polar and less volatile compounds like dialkyl phosphate metabolites. mdpi.comnih.gov This technique separates compounds in the liquid phase before they are ionized and analyzed by two mass spectrometers in series (tandem MS). The use of two mass analyzers significantly enhances selectivity and sensitivity, minimizing interferences from the sample matrix. nih.gov

LC-MS/MS offers several advantages over GC-MS, including the ability to analyze a wider range of polarities and the frequent elimination of the need for derivatization. nih.gov Various ionization techniques can be employed, with electrospray ionization (ESI) being common, although it can be susceptible to matrix effects where co-eluting substances suppress or enhance the analyte's signal. nih.gov A method using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was developed to quantify eight OPE biomarkers in human urine, demonstrating high throughput and low detection limits. nih.gov Similarly, Ultra-Performance Liquid Chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) has been used to measure OPE metabolites in pregnant women, highlighting its sensitivity. nih.gov

The table below summarizes the performance of representative coupled techniques used in the analysis of organophosphate esters, which are methodologies directly applicable to dipentyl hydrogen phosphate.

Table 1: Performance of Coupled Analytical Techniques for Organophosphate Ester Analysis

| Technique | Analytes | Matrix | Method Detection Limit (MDL) / Limit of Quantification (LOQ) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| GC/PCI-MS/MS | 13 OPEs (including TnBP, TPhP, TCEP) | House Dust | 0.03–0.43 µg/g | 60–118 | researchgate.net |

| HPLC-MS/MS | 8 OPE metabolites (including DPhP, BDCPP) | Human Urine | 0.05–0.16 ng/mL | 90–113 | nih.gov |

| LC-MS/MS | 21 OPEs | Baby Food Matrix | 0.02–3.97 ng/g (LOD) | 30.9–103 | ntnu.no |

| UPLC-MS/MS & APGC-MS/MS | 15 OPE metabolites (including DPhP) | Human Urine | 0.008–0.1 µg/L (LOD) | Not Specified | nih.gov |

Speciation Analysis

Speciation analysis, which involves identifying and quantifying the different chemical forms of an element or compound, is critical for understanding the environmental behavior and toxicology of substances like dipentyl hydrogen phosphate. tandfonline.com Coupled techniques are indispensable for speciation as they can separate different OPEs and their various degradation or metabolic products within a single sample. For example, LC-MS/MS can distinguish between the parent OPE and its corresponding dialkyl or diaryl phosphate metabolites, providing a more complete picture of exposure and transformation pathways. nih.govnih.gov

Electroanalytical Methods for Investigating Redox Properties and Interactions

Electroanalytical methods encompass a group of techniques that measure the electrical properties of a solution containing an analyte to determine its concentration or reactivity. These methods, including voltammetry, potentiometry, and amperometry, offer several advantages such as high sensitivity, cost-effectiveness, and suitability for miniaturization and in-field measurements. researchgate.net While direct electroanalytical studies focused specifically on dipentyl hydrogen phosphate are not extensively reported, the principles are widely applied to the analysis of phosphates and other organic molecules, providing a framework for investigating its redox properties and interactions. researchgate.netxmu.edu.cn

The core of these techniques involves an electrochemical cell where the analyte can undergo oxidation or reduction reactions at an electrode surface. The potential at which these reactions occur and the resulting current provide qualitative and quantitative information about the analyte. The redox properties of a molecule, such as its ability to donate or accept electrons, are fundamental to its chemical and biological interactions. bjbs.com.br

Investigating Redox Properties

Voltammetric Techniques: Cyclic voltammetry (CV) could be employed to probe the redox potential of dipentyl hydrogen phosphate. By scanning the potential applied to a working electrode and measuring the resulting current, CV can reveal the potentials at which the compound is oxidized or reduced. While the phosphate ester itself may be electrochemically inert in a typical potential window, interactions with other redox-active species or electrode materials could induce a response. For example, the presence of dipentyl hydrogen phosphate could alter the electrochemical signature of a known redox couple, indicating an interaction.

Modified Electrodes: To enhance sensitivity and selectivity, electrodes can be chemically modified. For phosphate sensing in general, electrodes have been developed using materials like cobalt oxide nanoparticles, graphene oxide, and conductive polymers. google.com A similar strategy could be used to design an electrode specifically for dipentyl hydrogen phosphate, where the modifier has a high affinity for the compound, facilitating its detection through changes in capacitance, impedance, or current.

Probing Molecular Interactions

Electroanalytical methods are also powerful tools for studying how molecules interact. The binding of dipentyl hydrogen phosphate to proteins, metal ions, or other environmental components can be monitored by observing changes in the electrochemical signal of one of the interacting partners.

Electrochemical Biosensors: If dipentyl hydrogen phosphate interacts with a specific enzyme or antibody, this biological recognition element could be immobilized on an electrode surface. The binding event could then be transduced into a measurable electrical signal (e.g., a change in current or potential), forming the basis of a highly specific biosensor.

The table below outlines several electroanalytical techniques and their potential application in the study of dipentyl hydrogen phosphate.

Table 2: Potential Electroanalytical Methods for Dipentyl Hydrogen Phosphate Research

| Electroanalytical Method | Principle | Potential Application for Dipentyl Hydrogen Phosphate |

|---|---|---|

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Investigating fundamental redox activity (oxidation/reduction potentials) and studying electron transfer kinetics. |

| Differential Pulse Voltammetry (DPV) | A voltammetric technique that uses a series of regular voltage pulses superimposed on a linear voltage sweep to generate the voltammogram, offering high sensitivity. | Trace quantification by measuring peak currents proportional to concentration; useful for detecting low levels in environmental samples. |

| Potentiometry | Measures the potential of a solution between two electrodes without drawing substantial current. | Development of ion-selective electrodes (ISEs) that could respond specifically to dipentyl hydrogen phosphate or its ionic form. |

| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of a system over a range of frequencies to study the properties of materials and electrode surfaces. | Characterizing interactions at electrode surfaces, such as the binding of dipentyl hydrogen phosphate to a modified electrode, by monitoring changes in resistance and capacitance. |

While the direct application of these methods to dipentyl hydrogen phosphate is an area for future research, the principles established for other phosphates and organic molecules provide a clear path for exploring its electrochemical behavior and interactions. researchgate.netgoogle.com

Theoretical and Computational Investigations of Dipentyl Hydrogen Phosphate

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the DPHP molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its geometry, reactivity, and spectroscopic properties. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the energies associated with chemical processes such as protonation and the formation of metal complexes. mdpi.comresearchgate.net For dialkyl hydrogen phosphates like DPHP, these calculations are key to understanding their function as acid extractants in solvent extraction systems.

Complexation Energies: DPHP is known to form complexes with various metal ions. DFT calculations are used to model the structure of these complexes and to calculate their binding or complexation energies. This information helps in predicting the selectivity of DPHP for different metals. For instance, DFT has been used to study the interaction between organophosphorus ligands and metal ions, revealing the nature of the bonding and the thermodynamic stability of the resulting complexes. uantwerpen.be The mechanism often involves the deprotonation of the acidic proton followed by coordination of the phosphate (B84403) oxygen atoms to the metal center. rsc.org

Table 1: Representative DFT Calculation Parameters for Organophosphorus Acid Analysis This table presents typical parameters used in DFT studies of compounds analogous to DPHP, as specific data for DPHP is not available.

| Parameter | Typical Functional | Typical Basis Set | Solvation Model | Application |

| Geometry Optimization | B3LYP, M06-2X, PBE0 | 6-31G(d,p), 6-311+G(d,p) | SMD, PCM | Structure determination |

| Energy Calculation | B3LYP, M06-2X, PBE0 | 6-311+G(d,p), def2-TZVP | SMD, PCM | Protonation/Complexation Energies |

The reactivity of a molecule can be largely understood by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For dialkyl hydrogen phosphates, the HOMO is typically localized on the oxygen atoms of the phosphate group, indicating that this is the primary site for electrophilic attack and metal coordination. The LUMO is often distributed over the P=O bond and surrounding atoms. Analysis of the electron density distribution and the molecular electrostatic potential (MEP) map further identifies the electron-rich and electron-poor regions of the molecule, highlighting the negatively charged oxygen atoms as the sites for complexation. mdpi.com Quantum chemical calculations for various organophosphorus compounds have shown that the phosphate group is the most reactive site for interactions. mdpi.com

Table 2: Conceptual Data from FMO Analysis of a Generic Dialkyl Hydrogen Phosphate This table illustrates the type of information gained from FMO analysis. Exact values for DPHP are not available in the literature.

| Molecular Orbital | Description | Implication for Reactivity |

| HOMO | Localized on the phosphate oxygen atoms. | Site of electron donation; interacts with metal ions and protons. |

| LUMO | Distributed around the central phosphorus atom and phosphoryl oxygen. | Site for nucleophilic attack. |

| HOMO-LUMO Gap | Moderate energy gap. | Indicates good chemical stability but sufficient reactivity for extraction. |

Computational Modeling of Extraction Equilibria and Selectivity

Computational modeling is used to simulate and predict the outcome of solvent extraction processes on a macroscopic scale, based on the molecular-level interactions. elsevierpure.com These models aim to predict the distribution of metal ions between the aqueous and organic phases at equilibrium and thus the selectivity of an extractant like DPHP for a target metal over others. osti.gov

Models for solvent extraction often combine thermodynamic data, derived from both experimental measurements and quantum chemical calculations, with process simulation software. elsevierpure.comosti.gov For acidic extractants like DPHP and its common analogue di-(2-ethylhexyl) phosphoric acid (D2EHPA), models must account for various chemical equilibria, including the partitioning of the extractant, its aggregation (dimerization) in the organic phase, its deprotonation, and the stepwise formation of metal-extractant complexes. osti.gov By simulating how these equilibria shift with changes in conditions (e.g., pH, extractant concentration, metal concentration), these models can help in designing and optimizing industrial separation flowsheets for critical materials like rare earth elements. osti.gov

Environmental Behavior and Transformation Mechanisms of Dipentyl Hydrogen Phosphate

Abiotic Degradation Pathways (e.g., hydrolysis, photolysis)

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For dipentyl hydrogen phosphate (B84403), the primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of organophosphate esters, this typically involves the cleavage of the ester bond. The rate of hydrolysis for dialkyl phosphates like dipentyl hydrogen phosphate is generally slow under neutral or slightly acidic conditions. However, the rate can be accelerated under alkaline conditions due to the increased concentration of hydroxide (B78521) ions, which act as nucleophiles attacking the phosphorus center.

The general mechanism for the hydrolysis of a dialkyl phosphate involves the nucleophilic attack of a water molecule or a hydroxide ion on the phosphorus atom, leading to the cleavage of a P-O-C bond and the formation of a pentanol (B124592) molecule and phosphoric acid. This process is influenced by factors such as pH and temperature.

Photolysis

Photolysis is the decomposition of molecules by light. Organophosphate esters can undergo direct photolysis if they absorb light in the environmentally relevant spectrum (wavelengths > 290 nm). The extent of photolysis depends on the light intensity and the presence of other substances in the environment that can act as photosensitizers.

For many organophosphate esters, direct photolysis in aqueous solutions is not a major degradation pathway. nsf.gov However, the presence of substances like hydroxyl radicals (•OH), which can be generated in sunlit waters through various photochemical processes, can significantly enhance the degradation of OPEs via indirect photolysis. nih.gov Studies on other alkyl phosphates have shown that TiO2 photocatalysis can lead to rapid degradation, with the process being mediated by hydroxyl radicals. nsf.gov The degradation of some phosphonates, another class of organophosphorus compounds, has also been shown to be enhanced by UV light, particularly in the presence of iron. nih.gov

The degradation of tris(2-chloroethyl) phosphate (TCEP), a chlorinated alkyl phosphate, in the presence of UV light and hydrogen peroxide (a source of hydroxyl radicals) follows pseudo-first-order kinetics. researchgate.net This suggests that similar indirect photolytic pathways could be relevant for the degradation of dipentyl hydrogen phosphate in sunlit surface waters containing photosensitizing substances.

Table 1: General Factors Influencing Abiotic Degradation of Dialkyl Phosphates

| Degradation Pathway | Influencing Factors | General Effect on Dipentyl Hydrogen Phosphate |

| Hydrolysis | pH | Rate increases with increasing alkalinity. |

| Temperature | Rate increases with increasing temperature. | |

| Photolysis | Light Intensity | Rate increases with higher light intensity. |

| Photosensitizers (e.g., humic substances) | Can enhance degradation through indirect photolysis. | |

| Presence of Hydroxyl Radicals | Significantly accelerates degradation. |

Biotic Transformation Pathways and Microbial Degradation Mechanisms

Biotic transformation, particularly microbial degradation, is a primary mechanism for the breakdown of organophosphate esters in the environment. acs.org Microorganisms in soil, sediment, and water can utilize OPEs as a source of phosphorus, and in some cases, carbon. gdut.edu.cn

The initial and most critical step in the microbial degradation of organophosphate esters is the enzymatic hydrolysis of the ester bonds. gdut.edu.cn This process is catalyzed by various enzymes, including:

Phosphotriesterases (PTEs) or Organophosphate Hydrolases (OPH): These enzymes are highly efficient in hydrolyzing the P-O bond of a wide range of organophosphate triesters. While dipentyl hydrogen phosphate is a diester, the broader family of enzymes involved in phosphorus cycling is relevant.

Phosphodiesterases: These enzymes are responsible for cleaving the second ester bond in organophosphate diesters, releasing another alcohol molecule and inorganic phosphate.

Phosphatases: This is a general class of enzymes that hydrolyze phosphate esters. Alkaline and acid phosphatases are widespread in microbial communities and play a crucial role in phosphorus mineralization.

Several bacterial and fungal species have been identified that can degrade various OPEs. For example, species of Flavobacterium, Pseudomonas, Arthrobacter, and Aspergillus have been shown to break down organophosphorus compounds. gdut.edu.cnnsf.gov The degradation process often involves the sequential hydrolysis of the ester linkages. For dipentyl hydrogen phosphate, this would involve the cleavage of the two pentyl ester bonds to ultimately yield inorganic phosphate.

The biodegradation of tert-butylphenyl diphenyl phosphate has been shown to produce diphenyl phosphate as a metabolite, indicating the stepwise hydrolysis of ester bonds. europa.eu Similarly, the degradation of nonhalogenated OPEs in sludge cultures leads to the formation of dialkyl phosphates as predominant transformation products. gdut.edu.cn

Table 2: Key Microbial Enzymes in Organophosphate Ester Degradation

| Enzyme Class | Function | Relevance to Dipentyl Hydrogen Phosphate |

| Phosphotriesterases | Hydrolyze triester OPEs to diesters. | While DPHP is a diester, these enzymes are part of the overall microbial capability to degrade OPEs. |

| Phosphodiesterases | Hydrolyze diester OPEs to monoesters. | Directly involved in the degradation of DPHP. |

| Phosphatases | General hydrolysis of phosphate esters. | Can contribute to the final mineralization of DPHP to inorganic phosphate. |

Interaction with Environmental Matrices (e.g., soil, water, sediment) and Sorption Phenomena

The interaction of dipentyl hydrogen phosphate with environmental matrices like soil, water, and sediment is largely governed by sorption processes. Sorption determines the partitioning of the compound between the solid and aqueous phases, which in turn affects its mobility, bioavailability, and susceptibility to degradation.

The sorption of phosphates and organophosphate esters to soil and sediment is influenced by several factors:

Soil and Sediment Composition: The presence of clay minerals, metal oxides (iron and aluminum oxides), and organic matter significantly affects sorption. Clay and metal oxides provide positively charged surfaces that can bind the negatively charged phosphate group of dipentyl hydrogen phosphate through ligand exchange. slu.senih.gov

pH: The pH of the soil or water influences the surface charge of the sorbents and the speciation of the phosphate compound. For instance, a decrease in pH can increase the positive charge on metal oxide surfaces, potentially leading to stronger adsorption of phosphate anions. nih.gov

Organic Matter: Soil and sediment organic matter can both enhance and reduce sorption. It can provide additional sorption sites, but dissolved organic matter can also compete with phosphate for these sites. slu.se

As a dialkyl phosphate, dipentyl hydrogen phosphate is expected to be more water-soluble than its corresponding triester parent compound. However, it can still adsorb to particulate matter in aquatic systems and soil particles. Studies on various OPEs have shown that they are frequently detected in soil and sediment, indicating that these are significant environmental sinks. acs.org The metabolites of OPEs, including dialkyl phosphates, are also commonly found in these matrices. researchgate.net

The sorption process is often described by isotherms, such as the Langmuir and Freundlich models, which relate the concentration of the sorbed chemical to its concentration in the surrounding solution at equilibrium. mdpi.comaimspress.com

Table 3: Factors Influencing the Sorption of Dipentyl Hydrogen Phosphate in the Environment

| Environmental Matrix | Key Influencing Factors | Expected Interaction |

| Soil | Clay content, Iron/Aluminum oxides, pH, Organic matter content | Adsorption to mineral surfaces and organic matter. |

| Sediment | Similar to soil, with particle size also being important. | Partitioning from the water column to the sediment phase. |

| Water | pH, Dissolved organic matter, Suspended particulate matter | Dissolution in the aqueous phase, with potential for adsorption to suspended solids. |

Mechanistic Studies of Environmental Transport and Distribution in Abiotic Systems

The environmental transport and distribution of dipentyl hydrogen phosphate are dictated by its physicochemical properties, such as water solubility, vapor pressure, and its partitioning behavior between air, water, soil, and biota.

Organophosphate esters, as a class, are distributed in the environment through various pathways, including atmospheric deposition and transport in aquatic systems. semanticscholar.org While some OPEs can undergo long-range atmospheric transport, the higher water solubility and lower vapor pressure of dialkyl phosphates like dipentyl hydrogen phosphate suggest that they are more likely to be transported primarily within aquatic systems. semanticscholar.org

Once in an aquatic environment, dipentyl hydrogen phosphate will partition between the water column and sediment. Its distribution will be influenced by water currents and the settling of suspended particles to which it may be sorbed. The presence of dialkyl phosphates has been documented in various freshwater bodies and is often linked to the degradation of parent OPEs. researchgate.netnih.gov

Table 4: Physicochemical Properties Influencing Environmental Transport of Dialkyl Phosphates

| Property | Influence on Transport and Distribution |

| Water Solubility | Higher solubility enhances transport in aquatic systems. |

| Vapor Pressure | Lower vapor pressure limits atmospheric transport. |

| Sorption Coefficient (Koc) | Higher Koc leads to greater partitioning to soil and sediment, reducing mobility in water. |

Emerging Research Frontiers and Future Directions for Dipentyl Hydrogen Phosphate

Development of Novel Dipentyl Hydrogen Phosphate-Based Materials for Advanced Separations

The unique chemical properties of the phosphate (B84403) group in dipentyl hydrogen phosphate make it an excellent candidate for incorporation into novel materials designed for highly selective separations, particularly for metal ions. Research in this area focuses on creating materials where the compound is either the primary active component or a functionalizing agent that imparts specific binding capabilities.

Key research areas include:

Task-Specific Ionic Liquids (TSILs): Researchers are exploring the synthesis of ionic liquids where the dipentyl phosphate anion is paired with a functionalized cation. researchgate.net These materials can exhibit thermomorphic behavior in water, leading to innovative homogeneous liquid-liquid extraction (HLLE) systems. researchgate.net In HLLE, the separation is performed in a single phase, and a temperature change is then used to induce phase separation for easy recovery of the extracted solute and the ionic liquid.

Polymer-Impregnated Resins (PIRs) and Membranes: Dipentyl hydrogen phosphate can be physically immobilized within the pores of a polymeric support, such as polystyrene or polyvinyl chloride. This creates a solid-phase extraction material that combines the selectivity of the liquid extractant with the ease of handling of a solid sorbent. These materials are being investigated for use in packed columns for the chromatographic separation of rare-earth elements and other valuable metals.

Metal-Organic Frameworks (MOFs): A significant frontier is the use of organophosphates as linkers or functional groups within MOFs. acs.orgdokumen.pub While not yet specifically demonstrated for dipentyl hydrogen phosphate, the principle involves designing MOFs with pores tailored to recognize and bind specific metal ions. A dipentyl phosphate-functionalized MOF could offer high selectivity and capacity for target ions from complex aqueous solutions. acs.org

Table 1: Novel Dipentyl Hydrogen Phosphate-Based Materials for Separations This table is based on applications of analogous organophosphorus compounds.

| Material Type | Principle of Operation | Potential Separation Application | Key Advantage |

|---|---|---|---|